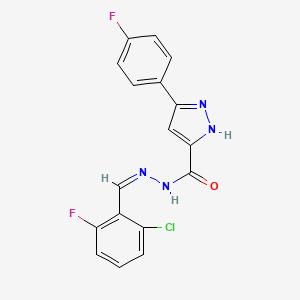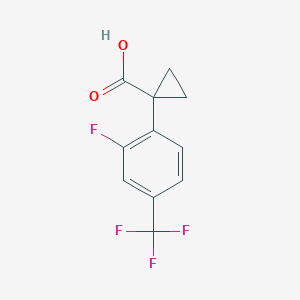
1-(2-氟-4-(三氟甲基)苯基)环丙烷羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
The primary targets of 1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid are currently unknown. This compound is a benzotrifluoride , a class of compounds that have been used as solvents and vulcanising agents . .
Biochemical Pathways
Benzotrifluorides have been used as solvents and vulcanising agents , suggesting they may interact with a variety of biochemical pathways.
Result of Action
Given its classification as a benzotrifluoride , it may have a range of effects depending on its specific targets and mode of action.
准备方法
One common synthetic route involves the use of cyclopropanation reactions, where a suitable precursor undergoes a reaction with a diazo compound in the presence of a catalyst to form the cyclopropane ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, as well as the use of specific catalysts and solvents.
化学反应分析
1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, which may result in different chemical and biological properties.
2-(Trifluoromethyl)phenylboronic acid: This compound contains a boronic acid group, which can be used in Suzuki-Miyaura coupling reactions.
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: This compound has a different structural framework but shares the presence of a fluoro group.
属性
IUPAC Name |
1-[2-fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O2/c12-8-5-6(11(13,14)15)1-2-7(8)10(3-4-10)9(16)17/h1-2,5H,3-4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTUDWUPWOCYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)C(F)(F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1274902-10-1 |
Source


|
| Record name | 1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({2-[(dimethylamino)methyl]-1,3-oxazol-4-yl}methyl)but-2-ynamide](/img/structure/B2486818.png)
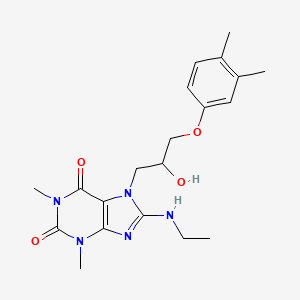
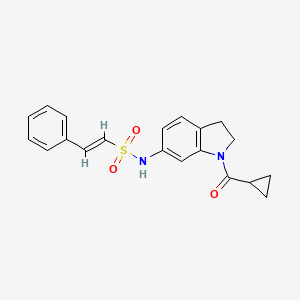
![2-(2-(4-(5-phenylpentanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2486823.png)
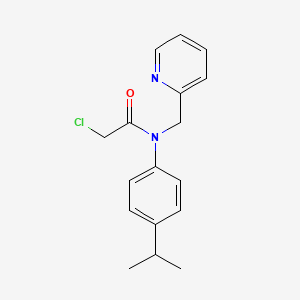
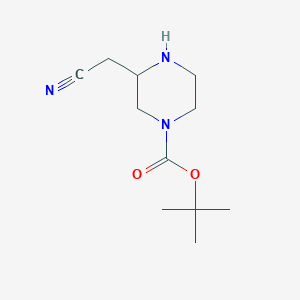
![2-(2H-1,3-benzodioxol-5-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2486828.png)
![7-methyl-3-(4-methylbenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2486829.png)
![2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2486830.png)
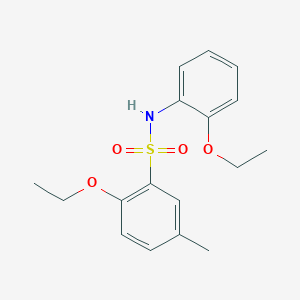
![(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2486834.png)
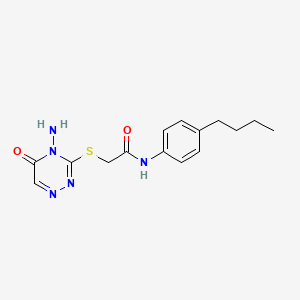
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(pyridin-3-yl)acetamide](/img/structure/B2486837.png)
